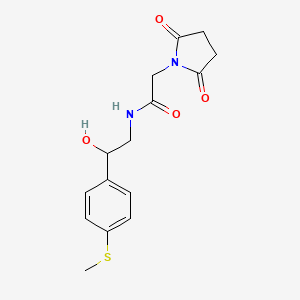
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
: ChemicalBook: (S)-2,5-dioxopyrrolidin-1-yl 4,8,16,19,22-pentaoxo-6- (2-oxo-2- ( (2- ( ( (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)ethyl)-17- (3-oxo-3- ( ( (S)-4,11,15,22-tetraoxo-1,25-bis ( ( (2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,23-bis (2 : ScienceNet: Controllable Hydroxylation of Triterpenoids Enables Plant Chemical Defense without Self-Toxicity : Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-one derivatives
Actividad Biológica
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O4S, with a molecular weight of approximately 318.38 g/mol. The structural characteristics include a pyrrolidine ring and an acetamide functional group, which contribute to its biological activity.
Research indicates that compounds containing the 2,5-dioxopyrrolidinyl moiety exhibit diverse biological activities, including:
- Anticonvulsant Activity : A study demonstrated that derivatives of 2,5-dioxopyrrolidine showed protective effects in various seizure models. For instance, a hybrid compound exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .
- Antinociceptive Properties : The same study noted that these compounds also displayed significant pain-relieving effects in formalin-induced pain models, indicating potential applications in pain management .
Biological Activity Data Table
The following table summarizes key biological activities associated with the compound and its derivatives:
| Activity | Model | Effectiveness (ED50) |
|---|---|---|
| Anticonvulsant | Maximal Electroshock (MES) | 23.7 mg/kg |
| Anticonvulsant | Pentylenetetrazole-induced seizures | 59.4 mg/kg |
| Antinociceptive | Formalin-induced tonic pain | Not specified |
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving mice, several derivatives were tested for efficacy against induced seizures. Compound derivatives showed significant anticonvulsant activity across multiple tests, suggesting their potential as therapeutic agents for epilepsy .
- Pain Management : Another investigation focused on the antinociceptive properties of these compounds in formalin-induced pain models. The results indicated a notable reduction in pain response, highlighting their potential use in analgesic therapies .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-22-11-4-2-10(3-5-11)12(18)8-16-13(19)9-17-14(20)6-7-15(17)21/h2-5,12,18H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYACTSBQCKQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














